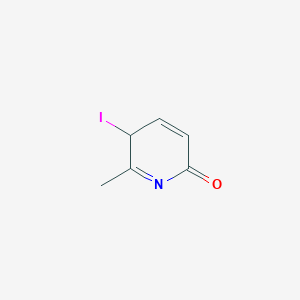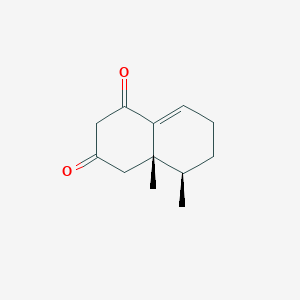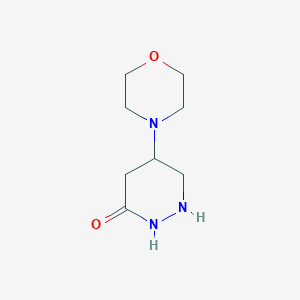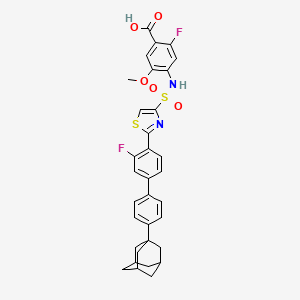
Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity. This compound is also known by other names such as Bromocresol Green and is often used as an analytical reagent in laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] typically involves the reaction of phenol derivatives with bromine and sulfur-containing reagents. One common method includes the bromination of cresol followed by sulfonation to introduce the benzoxathiol group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of functionalized phenol compounds .
Scientific Research Applications
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] has a wide range of applications in scientific research:
Chemistry: Used as an analytical reagent for pH indicators and titrations.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic uses due to its reactivity with biological molecules.
Industry: Utilized in the manufacturing of dyes and pigments
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include oxidative stress and enzyme inhibition, which can lead to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bromophenol Blue: Another brominated phenol compound used as a pH indicator.
Bromocresol Purple: Similar in structure but with different substituents, used in similar applications.
Phenol Red: A non-brominated phenol compound used as a pH indicator
Uniqueness
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] is unique due to its specific combination of bromine and benzoxathiol groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
CAS No. |
62625-32-5 |
|---|---|
Molecular Formula |
C21H14Br4NaO5S |
Molecular Weight |
721.0 g/mol |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3; |
InChI Key |
OLIIKGZXWGINEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
![(3R,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12362683.png)

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)




![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)




![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)
